2-(3-Nitrophenyl)isoindoline
Overview
Description
2-(3-Nitrophenyl)isoindoline is an organic compound that belongs to the class of isoindoline derivatives It is characterized by the presence of a nitrophenyl group attached to the isoindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)isoindoline typically involves the reaction of phthalic anhydride with an appropriate aniline derivative in a solvent such as toluene. The reaction mixture is refluxed for an extended period, usually around 24 hours, to ensure complete conversion. Thin layer chromatography (TLC) is often used to monitor the progress of the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)isoindoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Palladium on charcoal and cyclohexene are commonly used for the reduction of the nitro group.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used for substitution reactions on the aromatic ring.
Major Products Formed
Reduction: The major product formed from the reduction of this compound is 2-(3-Aminophenyl)isoindoline.
Substitution: Depending on the substituents introduced, various substituted isoindoline derivatives can be obtained.
Scientific Research Applications
2-(3-Nitrophenyl)isoindoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: Its derivatives are investigated for their biological activities, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)isoindoline and its derivatives often involves interactions with specific molecular targets. For example, some derivatives may act as inhibitors of enzymes or receptors, modulating biological pathways and exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific structure and functional groups of the derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)isoindoline
- 2-(2-Nitrophenyl)isoindoline
- 2-(3-Methoxyphenyl)isoindoline
Uniqueness
2-(3-Nitrophenyl)isoindoline is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. The specific electronic and steric effects imparted by the 3-nitrophenyl group can result in distinct chemical and biological properties compared to its isomers and other similar compounds .
Properties
IUPAC Name |
2-(3-nitrophenyl)-1,3-dihydroisoindole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-16(18)14-7-3-6-13(8-14)15-9-11-4-1-2-5-12(11)10-15/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTVGOAEWDYWLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320021 | |
Record name | 2-(3-nitrophenyl)-1,3-dihydroisoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201320021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24792276 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
359811-06-6 | |
Record name | 2-(3-nitrophenyl)-1,3-dihydroisoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201320021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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